1-(Furan-2-ylmethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
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Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O4/c1-17(2)18(3,4)25-19(24-17)13-7-5-8-14(11-13)21-16(22)20-12-15-9-6-10-23-15/h5-11H,12H2,1-4H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMTZBFGNYBFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Furan-2-ylmethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874299-16-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.21 g/mol. The structure includes a furan moiety and a boron-containing dioxaborolane ring that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H23BN2O4 |
| Molecular Weight | 342.21 g/mol |
| CAS Number | 874299-16-8 |
| Purity | 95% |
Research indicates that compounds featuring a boronic acid functional group can act as antagonists of chemokine receptors such as CXCR1 and CXCR2. These receptors are crucial in inflammatory responses and cancer progression. For instance, studies have shown that certain boronic acid derivatives inhibit calcium flux in human polymorphonuclear cells (PMNs), which is a key signaling event in inflammation .
Case Study: CXCR Antagonism
In a study evaluating noncompetitive antagonists of CXCR1 and CXCR2, compounds similar to our target exhibited significant inhibition of chemokine-induced calcium flux in PMNs. The IC50 values for these compounds ranged from 38 nM to 60 nM . This suggests that this compound may possess similar properties.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects and anti-inflammatory potential of the compound. Preliminary results indicate that it may inhibit cell proliferation in certain cancer cell lines while promoting apoptosis through caspase activation pathways.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF7 (Breast Cancer) | 10 |
| HCT116 (Colon Cancer) | 12 |
In Vivo Studies
In vivo models have also been employed to evaluate the anti-inflammatory effects of the compound. In murine models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .
Pharmacological Implications
The dual action on chemokine receptors and potential cytotoxic effects on cancer cells suggest that this compound could be a promising candidate for further development as an anti-inflammatory or anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
